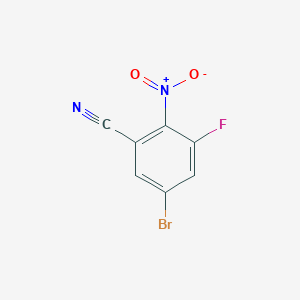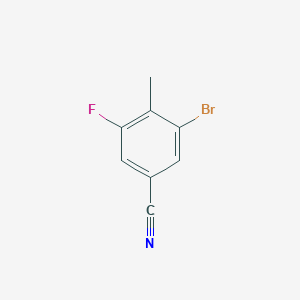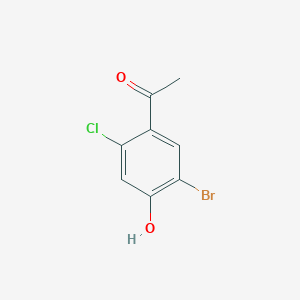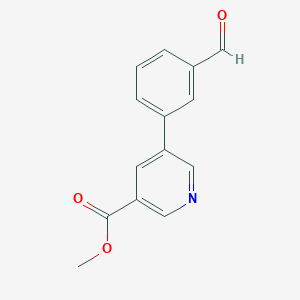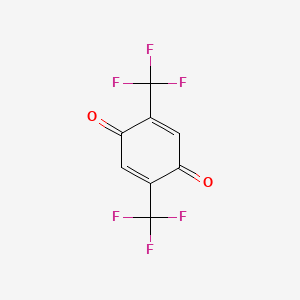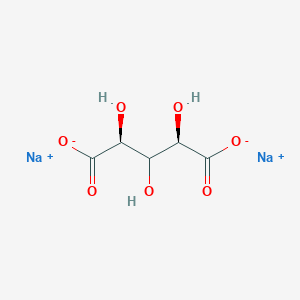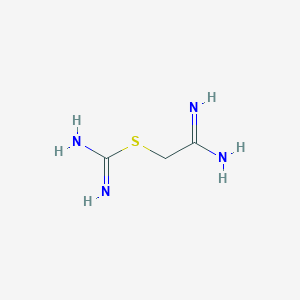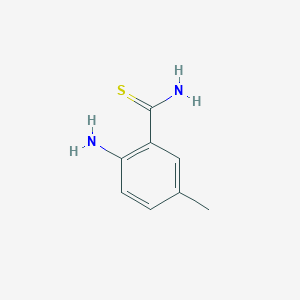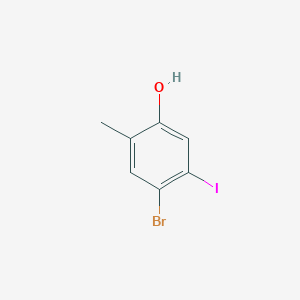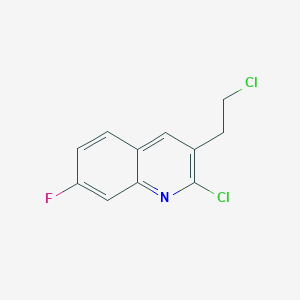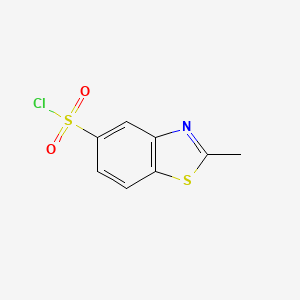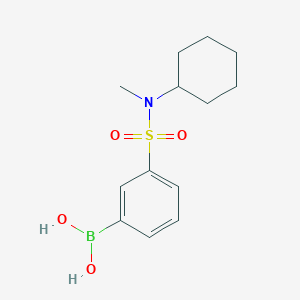
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a cyclohexylmethylsulfamoyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid typically involves the following steps:
-
Formation of the Boronic Acid Group: : The boronic acid group can be introduced through the reaction of an aryl halide with a boronic ester or boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .
-
Introduction of the Cyclohexylmethylsulfamoyl Group: : The cyclohexylmethylsulfamoyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable sulfonamide precursor with a cyclohexylmethyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions followed by the introduction of the cyclohexylmethylsulfamoyl group. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form the corresponding boronic ester or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borate esters.
Reduction: Boronic esters or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium to form a new carbon-carbon bond . The cyclohexylmethylsulfamoyl group can also participate in nucleophilic substitution reactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the cyclohexylmethylsulfamoyl group.
Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the benzene ring and sulfamoyl group.
Benzeneboronic Acid: Similar structure but without the cyclohexylmethylsulfamoyl group.
Uniqueness
3-(Cyclohexylmethylsulfamoyl)benzeneboronic acid is unique due to the presence of both the boronic acid group and the cyclohexylmethylsulfamoyl group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its simpler counterparts .
Properties
Molecular Formula |
C13H20BNO4S |
|---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
[3-[cyclohexyl(methyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h5-6,9-10,12,16-17H,2-4,7-8H2,1H3 |
InChI Key |
DWDOJSXMLRNJCU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(C)C2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


